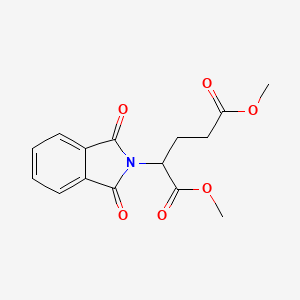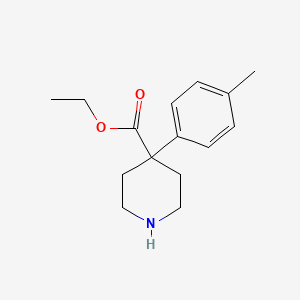![molecular formula C7H9Br2N3O B8763966 5-amino-1,3-dihydropyrrolo[2,3-b]pyridin-2-one;dihydrobromide](/img/structure/B8763966.png)
5-amino-1,3-dihydropyrrolo[2,3-b]pyridin-2-one;dihydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-1,3-dihydropyrrolo[2,3-b]pyridin-2-one;dihydrobromide is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolo-pyridine core. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1,3-dihydropyrrolo[2,3-b]pyridin-2-one;dihydrobromide typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsReaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and cost-effectiveness. Key steps include the purification of intermediates and the final product using techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
5-amino-1,3-dihydropyrrolo[2,3-b]pyridin-2-one;dihydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .
Aplicaciones Científicas De Investigación
5-amino-1,3-dihydropyrrolo[2,3-b]pyridin-2-one;dihydrobromide has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes.
Medicine: It has potential therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-amino-1,3-dihydropyrrolo[2,3-b]pyridin-2-one;dihydrobromide involves its interaction with specific molecular targets. It can inhibit or activate enzymes by binding to their active sites. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects. The compound’s structure allows it to fit into the active sites of target enzymes, thereby influencing their activity .
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure but differ in functional groups and substitutions.
1H-Pyrazolo[3,4-b]pyridines: These compounds have a pyrazole ring fused to a pyridine ring, offering different chemical properties and applications.
Uniqueness
5-amino-1,3-dihydropyrrolo[2,3-b]pyridin-2-one;dihydrobromide is unique due to its specific amino substitution and hydrobromide salt form. These features enhance its solubility, stability, and biological activity, making it a valuable compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C7H9Br2N3O |
|---|---|
Peso molecular |
310.97 g/mol |
Nombre IUPAC |
5-amino-1,3-dihydropyrrolo[2,3-b]pyridin-2-one;dihydrobromide |
InChI |
InChI=1S/C7H7N3O.2BrH/c8-5-1-4-2-6(11)10-7(4)9-3-5;;/h1,3H,2,8H2,(H,9,10,11);2*1H |
Clave InChI |
LFEZOWXTISKONC-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(NC1=O)N=CC(=C2)N.Br.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![Ethyl 2-(2-methylimidazo[2,1-b]thiazol-6-yl)acetate hydrobromide](/img/structure/B8763985.png)

